2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Description
2-Chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a pyrazoline derivative characterized by a chloroacetyl group, a pyrazoline ring substituted with 4-hydroxy, 3-(indol-3-yl), and 5-(4-methoxyphenyl) groups. Pyrazolines are nitrogen-containing heterocycles known for diverse biological activities, including antimicrobial, antitumor, and antioxidant properties .
Properties
IUPAC Name |
2-chloro-1-[4-hydroxy-5-(1H-indol-3-yl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-13-8-6-12(7-9-13)19-20(26)18(23-24(19)17(25)10-21)15-11-22-16-5-3-2-4-14(15)16/h2-9,11,19-20,22,26H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHBZOXYVBCAMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=NN2C(=O)CCl)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The pyrazole ring can be constructed through the reaction of hydrazine with a 1,3-dicarbonyl compound . The final compound is obtained by coupling the indole and pyrazole intermediates under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction conditions that favor the desired product formation.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted derivatives
Scientific Research Applications
2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The pyrazole ring can also contribute to the compound’s biological effects by interacting with different molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Research Findings and Trends
- Antimicrobial Activity : Chloro and methoxy substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) correlate with enhanced antibacterial and antifungal activity, likely due to increased electrophilicity and membrane disruption .
- Hydroxy Groups : Compounds with hydroxy substituents (e.g., the target compound) show improved solubility but may require structural optimization to balance bioavailability .
- Indole and Quinoxaline Moieties: These aromatic systems expand interaction profiles. Indole derivatives may target serotonin receptors or DNA intercalation, while quinoxaline-containing compounds are explored in kinase inhibition .
- Crystallographic Data : Pyrazoline derivatives often exhibit planar pyrazoline rings with dihedral angles <10° between substituents, as seen in X-ray studies .
Biological Activity
The compound 2-chloro-1-[4-hydroxy-3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one exhibits significant biological activity, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, an indole moiety, and various substituents that contribute to its biological activity.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Indole Ring | Present |
| Pyrazole Ring | Present |
| Chlorine Atom | Substituted at C-2 |
| Hydroxyl Group | Located at C-4 of the pyrazole |
| Methoxyphenyl Group | Attached to the pyrazole |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, derivatives similar to our compound have shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values range from 0.39 µM to 0.46 µM for structurally related compounds .
- HCT116 (colon cancer) : Compounds have demonstrated IC50 values as low as 0.01 µM .
The anticancer activity is primarily attributed to several mechanisms:
- Inhibition of Cell Proliferation : Compounds induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
- Cell Cycle Arrest : Many pyrazole derivatives lead to cell cycle arrest at the G1/S phase, preventing further cell division .
- Kinase Inhibition : Some derivatives inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
Anti-inflammatory and Other Biological Activities
In addition to anticancer effects, the compound exhibits anti-inflammatory properties. Pyrazole derivatives are noted for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines and enzymes like COX-2 . Other reported activities include:
- Antimicrobial : Effective against various bacterial strains.
- Antidepressant : Some studies suggest potential mood-enhancing properties .
Study on Anticancer Efficacy
A study conducted by Kumar et al. synthesized a series of pyrazole derivatives, including our compound, and evaluated their efficacy against multiple cancer cell lines. The results indicated that compounds with similar structural features significantly inhibited cell growth in MCF-7 and HCT116 cells with IC50 values under 1 µM .
Anti-inflammatory Activity Assessment
In another investigation, derivatives were tested for anti-inflammatory activity using animal models. The results demonstrated a marked reduction in inflammation markers following treatment with compounds similar to our target molecule .
Table 2: Biological Activities Overview
Q & A
Q. What experimental methods are used to determine the crystal structure of this pyrazoline derivative?
The crystal structure is typically resolved via single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Data collection involves instruments like Bruker APEX2 detectors, with refinement using SHELXL . Key parameters include the R factor (≤0.08 for reliability), wR factor (≤0.20), and data-to-parameter ratios (>14:1). Hydrogen-bonding interactions and dihedral angles between aromatic rings are analyzed using software like PLATON .
Q. What synthetic routes are reported for this compound?
The compound is synthesized via Claisen-Schmidt condensation, starting with substituted chalcone intermediates. Cyclization with hydrazine derivatives forms the pyrazoline core. Reaction conditions (e.g., ethanol reflux, acid catalysis) and purification via recrystallization are critical for yield optimization .
Q. How is purity validated post-synthesis?
Purity is confirmed using HPLC (≥95% purity), H/C NMR (to verify substituent integration), and melting point analysis. SCXRD further validates structural integrity by comparing observed bond lengths/angles with standard values (e.g., Allen et al., 1987) .
Q. What biological activities are associated with this compound?
Pyrazoline derivatives exhibit antibacterial, antifungal, and antioxidant properties. Biological assays (e.g., MIC tests against E. coli or C. albicans) are conducted to evaluate activity, though specific data for this compound may require further validation .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., high wR factors) be resolved?
High wR factors often arise from disordered solvent molecules or incomplete hydrogen-atom placement. Strategies include:
Q. What methodologies address low data-to-parameter ratios in SCXRD?
Low ratios (<15:1) indicate insufficient data for robust refinement. Solutions include:
Q. How do dihedral angles between aromatic rings influence biological activity?
Dihedral angles (e.g., 76.67° between benzene rings in the title compound) affect molecular planarity and binding to biological targets. Computational docking studies (e.g., MOE, AutoDock) compare bioactive conformers with X-ray geometries to identify pharmacophoric motifs .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced activity?
SAR studies focus on modifying substituents:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
